molecular formula C16H22N2O3 B1672558 GYKI-13380 CAS No. 75614-09-4

GYKI-13380

Cat. No.: B1672558
CAS No.: 75614-09-4
M. Wt: 290.36 g/mol
InChI Key: YOFWLAASFMHLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

GYKI-13380 is synthesized by incorporating a phenethylamine-like structure into a hydantoin-like (or imidazolidinone) ring. The synthesis involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzylamine with an appropriate imidazolidinone precursor under controlled conditions .

Industrial Production Methods

The industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

GYKI-13380 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzyl group, while reduction may lead to reduced forms of the imidazolidinone ring .

Scientific Research Applications

GYKI-13380 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of GYKI-13380 involves the inhibition of cyclic nucleotide phosphodiesterase, leading to an accumulation of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels results in enhanced lipolysis and the release of free fatty acids, which contribute to its appetite suppressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its structure, combining a phenethylamine-like moiety with an imidazolidinone ring. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

75614-09-4

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19)

InChI Key

YOFWLAASFMHLAD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYKI-13380;  GYKI 13380;  GYKI13380;  LS-79445;  LS 79445;  LS79445.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 22.22 g (100 mmoles) of the product obtained in Example 3, step (a) in 220 ml of dimethylsulphoxide, 27 g of powdered anhydrous potassium carbonate are added and the suspension is stirred at 60° C. for 30 minutes, then 12.9 ml (120 mmoles) of cyclopentyl bromide are portionwise added during 60 minutes while the temperature is kept at 60° C. The suspension is further stirred at 60° C. for 20 hours, then cooled to 25° C. and poured into 800 ml of water. The aqueous emulsion is extracted four times with 400 ml of chloroform. The collected organic phases are washed twice with 50 ml of 1 N sodium hydroxide solution, dried over anhydrous magnesium sulphate and evaporated in vacuo. To the oily residue 200 ml of benzene are added and the evaporation is repeated. The residue is triturated with 150 ml of ether and the crystals obtained are filtered after 30 minutes and washed with 50 ml of ether to give 21.30 g (73.4%) of the title compound, m.p. 104°-107° C. After recrystallization from acetone this melting point rises to 115°-116° C. On the basis of its physical properties, this product is identical with the compound obtained in Example 2, step (d).
Name
product
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
73.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GYKI-13380
Reactant of Route 2
GYKI-13380
Reactant of Route 3
GYKI-13380
Reactant of Route 4
Reactant of Route 4
GYKI-13380
Reactant of Route 5
Reactant of Route 5
GYKI-13380
Reactant of Route 6
GYKI-13380

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.